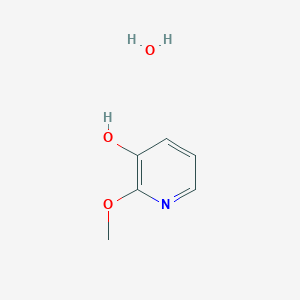

2-Methoxypyridin-3-OL hydrate

Beschreibung

2-Methoxypyridin-3-OL hydrate is a pyridine derivative featuring a methoxy group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, with additional water molecules forming a hydrate structure.

Eigenschaften

IUPAC Name |

2-methoxypyridin-3-ol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.H2O/c1-9-6-5(8)3-2-4-7-6;/h2-4,8H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTAEMZYOYHDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyridin-3-OL hydrate can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of 2-Methoxypyridin-3-OL hydrate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxypyridin-3-OL hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methoxypyridin-3-OL hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxypyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxypyridin-3-OL hydrate and analogous pyridine derivatives, based on data from the Catalog of Pyridine Compounds (2017):

Structural and Functional Differences

- Substituent Effects: Chlorine (5-Chloro-2-methoxypyridin-3-ol): The electron-withdrawing Cl atom increases reactivity at the 5-position, making it suitable for cross-coupling reactions in medicinal chemistry . Iodine (2,6-Diiodo-5-methoxypyridin-3-ol): The bulky iodine atoms enhance steric hindrance and may confer stability against oxidation, useful in radiopharmaceuticals .

- Hydrate vs. This property is critical in pharmaceutical formulations for improved dissolution rates.

Reactivity and Stability

- Hydroxyl Group Reactivity: The 3-OH group in all compounds enables hydrogen bonding, influencing crystal packing and solubility. For example, 3-Amino-5-methoxypyridin-4-ol·2HCl leverages both amino and hydroxyl groups for salt formation, enhancing thermal stability .

- Methoxy Group Influence: The 2-OCH₃ group in 2-Methoxypyridin-3-OL and its analogs provides electron-donating effects, which can modulate the acidity of the adjacent hydroxyl group (pKa ~8–10) compared to unsubstituted pyridinols.

Biologische Aktivität

2-Methoxypyridin-3-OL hydrate, a pyridine derivative, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and therapeutic properties. This compound's unique structure, featuring both a methoxy group and a hydroxyl group, enables diverse interactions with biological targets, making it a subject of significant research interest.

Chemical Structure and Properties

The chemical formula of 2-Methoxypyridin-3-OL hydrate is C_7H_9NO_2, and its molecular weight is 153.15 g/mol. The presence of the methoxy group at the 2-position and the hydroxyl group at the 3-position contributes to its reactivity and biological activity.

The biological activity of 2-Methoxypyridin-3-OL hydrate is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate enzymatic activity and influence cellular signaling pathways. The compound's ability to scavenge free radicals also suggests potential antioxidant effects, which are crucial in mitigating oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that 2-Methoxypyridin-3-OL hydrate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has shown activity against Mycobacterium tuberculosis, highlighting its relevance in tuberculosis research .

Antioxidant Properties

The compound's antioxidant capabilities are significant as they may protect cells from oxidative damage. This property is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.

Therapeutic Applications

Ongoing research explores the therapeutic potential of 2-Methoxypyridin-3-OL hydrate in drug development. Its structural features make it a promising candidate for designing new pharmaceuticals targeting specific diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing an IC50 value of approximately 2.0 μM, indicating strong inhibitory action .

- Antioxidant Activity : In vitro assays demonstrated that 2-Methoxypyridin-3-OL hydrate significantly reduced oxidative stress markers in human cell lines, supporting its potential as a therapeutic agent in oxidative stress-related disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Methoxypyridin-3-OL hydrate, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxypyridine | Hydroxyl group only | Limited antimicrobial activity |

| 3-Methoxypyridine | Methoxy group only | Moderate antioxidant properties |

| 2-Methoxypyridin-3-OL hydrate | Both methoxy and hydroxyl groups | Strong antimicrobial and antioxidant activities |

This table illustrates that the combination of functional groups in 2-Methoxypyridin-3-OL hydrate enhances its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 2-Methoxypyridin-3-OL hydrate?

- Methodology :

- Step 1 : Start with a pyridin-3-ol precursor. Introduce the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate 2-methoxypyridin-3-ol.

- Step 3 : Hydrate formation: Recrystallize the compound from a water-containing solvent system (e.g., ethanol/water) under controlled humidity to stabilize the hydrate form .

- Key Considerations : Monitor reaction progress using TLC and confirm hydration state via Karl Fischer titration or thermogravimetric analysis (TGA).

Q. Which spectroscopic techniques are most effective for characterizing 2-Methoxypyridin-3-OL hydrate?

- Recommended Techniques :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and hydroxyl (-OH) protons. D₂O exchange experiments confirm labile protons .

- FT-IR : Detect O-H stretching (~3200–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm water molecules in the lattice .

- TGA/DSC : Quantify hydrate stability by measuring dehydration temperatures and enthalpy changes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for 2-Methoxypyridin-3-OL hydrate?

- Approach :

- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to assess hydrate stability under varying humidity (10–90% RH) .

- Reproducibility Checks : Standardize recrystallization conditions (solvent ratios, cooling rates) to minimize batch-to-batch variability .

- Data Normalization : Compare dehydration enthalpies (ΔH) across studies using TGA to identify outliers caused by experimental artifacts .

Q. What experimental design strategies minimize hydrate dissociation during kinetic studies in aqueous solutions?

- Strategies :

- Temperature Control : Maintain isothermal conditions (±0.1°C) using jacketed reactors to prevent thermal fluctuations that destabilize hydrates .

- Pressure Regulation : For closed systems, use inert gas (N₂) to suppress water loss via evaporation .

- Surfactant Addition : Incorporate SDS (sodium dodecyl sulfate) at 0.01–0.1 wt% to stabilize hydrate interfaces and reduce dissociation rates .

Q. How can computational models predict the phase behavior of 2-Methoxypyridin-3-OL hydrate under varying conditions?

- Modeling Framework :

- Chen-Guo Equation : Fit experimental phase equilibria data to predict hydrate stability as a function of temperature, pressure, and water activity .

- Molecular Dynamics (MD) : Simulate water molecule interactions within the crystal lattice to assess hydrate formation/dissociation kinetics .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling 2-Methoxypyridin-3-OL hydrate?

- PPE Requirements :

- Gloves : Nitrile or neoprene gloves (tested for permeability to pyridine derivatives) .

- Eye Protection : Chemical goggles with side shields to prevent splashes .

- Respiratory Protection : Use NIOSH-certified N95 respirators if airborne dust is generated during weighing .

Key Challenges in Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.